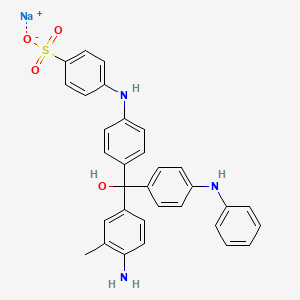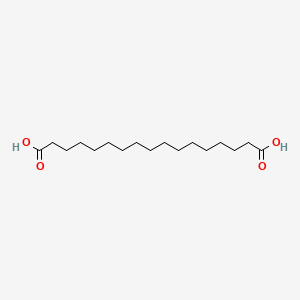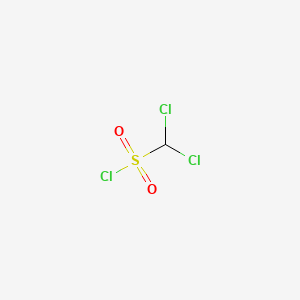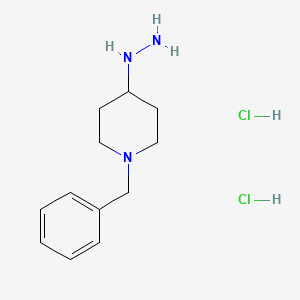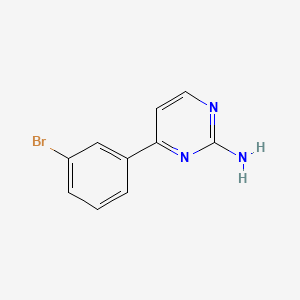
4-(3-Bromophenyl)pyrimidin-2-amine
Übersicht
Beschreibung
“4-(3-Bromophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C₁₀H₈N₃Br . It is a heterocyclic compound that contains a pyrimidine ring, which is a ring structure consisting of two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)pyrimidin-2-amine” is characterized by orthorhombic crystal structure with parameters a = 7.214 (3) Å, b = 12.735 (6) Å, c = 21.305 (9) Å, V = 1957.3 (15) ų, Z = 8, R gt (F) = 0.0353, wR ref (F²) = 0.0808, T = 293 K .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromophenyl)pyrimidin-2-amine” include its molecular weight of 250.1 and its orthorhombic crystal structure . More specific properties such as melting point, boiling point, and solubility are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The crystal structure of 4-(3-Bromophenyl)pyrimidin-2-amine has been determined, revealing an orthorhombic system with specific geometric parameters . This compound forms colorless needle-like crystals, which are essential for understanding the molecular conformation and intermolecular interactions within the crystal lattice. Such structural information is crucial for the design of new materials and pharmaceuticals.
Medicinal Chemistry
Pyrimidine derivatives, including 4-(3-Bromophenyl)pyrimidin-2-amine , are known for their diverse range of bioactivities . They are often explored for potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents. The bromophenyl group can be particularly useful for creating compounds that target specific proteins or enzymes within the body.
Neuroprotective Agents
Compounds structurally related to 4-(3-Bromophenyl)pyrimidin-2-amine have shown potential as neuroprotective agents . They may inhibit cholinesterase enzymes, which are linked to neurological disorders like Parkinson’s disease and other age-related conditions. This suggests that derivatives of this compound could be synthesized for research into treatments for these disorders.
Material Chemistry
The pyrimidine core of 4-(3-Bromophenyl)pyrimidin-2-amine is valuable in material chemistry, particularly in the development of light-harvesting devices . These devices are used in solar cells and other renewable energy technologies. The compound’s structure could be incorporated into molecular wires, which are integral components of electronic devices.
Synthesis of Heterocyclic Compounds
This compound is a key precursor in the synthesis of new heterocyclic compounds . Heterocycles are a foundation of many pharmaceuticals and are also used in dyes, agrochemicals, and photovoltaic materials. The bromine atom in 4-(3-Bromophenyl)pyrimidin-2-amine makes it a versatile intermediate for various chemical reactions.
Molecular Modelling and Drug Design
Due to its well-defined crystal structure, 4-(3-Bromophenyl)pyrimidin-2-amine can be used in molecular modelling . It helps in the prediction of molecular behavior and interaction with biological targets, which is a critical step in the drug design process. Researchers can use this data to simulate how the compound might interact with other molecules, aiding in the development of new drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRXCOKWBGOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404839 | |
| Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)pyrimidin-2-amine | |
CAS RN |
392307-25-4 | |
| Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the crystal structure of 4-(3-Bromophenyl)pyrimidin-2-amine?
A: Determining the crystal structure of a compound like 4-(3-Bromophenyl)pyrimidin-2-amine provides valuable information about its three-dimensional arrangement at the molecular level []. This knowledge is crucial for understanding various aspects of the compound, including its potential interactions with other molecules, stability, and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


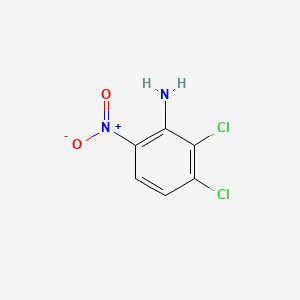
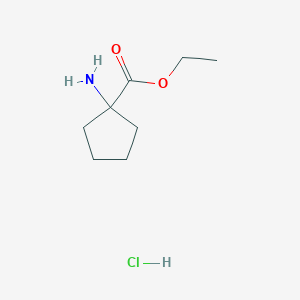
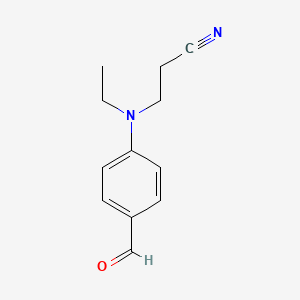
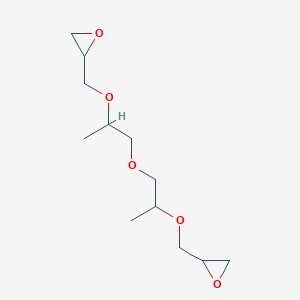

![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)


